molecular formula C7H10O4 B13805644 methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B13805644
M. Wt: 158.15 g/mol
InChI Key: LUERNSZWHOYFAS-RFZPGFLSSA-N
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Description

Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative with a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and esterification steps. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, providing better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate.

    Reduction: Formation of methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.

    Methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate: Similar structure with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

LUERNSZWHOYFAS-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)[C@@H]1CO

Canonical SMILES

COC(=O)C1CC(=O)C1CO

Origin of Product

United States

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